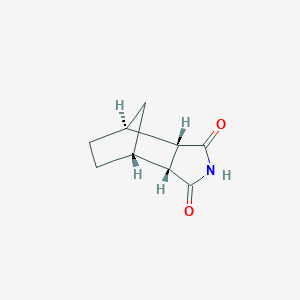

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Description

Properties

IUPAC Name |

(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12)/t4-,5+,6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIVOBMOBWMOLDJ-UMRXKNAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2C(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574852 | |

| Record name | (3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28871-95-6 | |

| Record name | (3aR,4R,7S,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norbornan-endo-2,3-dicarbonacid imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions and Procedure

The synthesis begins with the hydrogenation of imide 7 (68.8 kg, 421.3 mol) using palladium on activated carbon (10% w/w, 3.8 kg) in methanol (1000 L) within an autoclave. Key parameters include:

-

Hydrogen pressure : 8 atm

-

Temperature : Ambient (monitored via hydrogen consumption and gas chromatography)

-

Catalyst loading : 5.5% w/w relative to the substrate

After reaction completion, the mixture is concentrated, and water (200 mL) is added to precipitate the product. The suspension is cooled, centrifuged, and washed with water (50 L) to yield 63.6 kg of the target compound (91.4% yield, 99.99% purity by GC).

Table 1: Industrial Hydrogenation Parameters

| Parameter | Value |

|---|---|

| Substrate | Imide 7 |

| Catalyst | Pd/C (10% w/w) |

| Solvent | Methanol |

| Pressure | 8 atm H₂ |

| Yield | 91.4% |

| Purity | 99.99% (GC) |

This method’s scalability and high yield make it economically viable for bulk production, though stereochemical outcomes depend on the starting material’s configuration.

Laboratory-Scale Cyclization of N-Acyl Amino Acid Derivatives

For smaller-scale syntheses, cyclization of N-acyl amino acid precursors under acidic conditions is preferred. This approach allows finer control over stereochemistry through chiral auxiliaries or asymmetric catalysis, critical for obtaining the 4R,7S configuration.

Stepwise Synthesis and Optimization

-

Amino Acid Protection : The precursor amino acid (e.g., L-glutamic acid) is protected with a Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) group to prevent undesired side reactions.

-

N-Acylation : The protected amino acid reacts with an acylating agent (e.g., acetic anhydride) to form the N-acyl derivative.

-

Deprotection and Cyclization : Removal of the protecting group under acidic conditions (e.g., trifluoroacetic acid for Boc) followed by cyclization using a Lewis acid catalyst (e.g., ZnCl₂ or BF₃·Et₂O) in dichloromethane at 0–5°C.

Table 2: Cyclization Reaction Conditions

| Component | Specification |

|---|---|

| Catalyst | ZnCl₂ or BF₃·Et₂O |

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Reaction Time | 12–24 hours |

| Typical Yield | 70–85% |

This method’s flexibility enables the incorporation of stereochemical control agents, such as chiral ligands or enantiopure starting materials, to achieve the desired 4R,7S configuration.

Stereochemical Considerations and Resolution Strategies

The discrepancy between the reported (3aR,4S,7R,7aS) isomer in literature and the target (3aR,4R,7S,7aS) configuration underscores the importance of stereochemical control. Two primary strategies address this challenge:

Chiral Pool Synthesis

Using enantiomerically pure starting materials derived from natural sources (e.g., L-amino acids) ensures retention of desired stereochemistry during cyclization. For instance, L-glutamic acid’s inherent chirality can guide the formation of the 4R and 7S centers.

Kinetic Resolution via Catalytic Asymmetric Hydrogenation

Modifying the industrial hydrogenation method by employing chiral catalysts (e.g., Ru-BINAP complexes) can induce asymmetry during the reduction of imide precursors. This approach has been successfully applied to similar bicyclic systems, achieving enantiomeric excesses >95%.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

| Metric | Industrial Hydrogenation | Laboratory Cyclization |

|---|---|---|

| Scale | Multi-kilogram | Gram to kilogram |

| Yield | >90% | 70–85% |

| Stereochemical Control | Limited | High |

| Cost Efficiency | High | Moderate |

| Purity | ≥99.99% | 95–98% |

The industrial method excels in yield and cost efficiency but requires post-synthesis resolution for stereochemical correction. Conversely, laboratory cyclization offers superior stereochemical precision at the expense of scalability.

Chemical Reactions Analysis

Types of Reactions

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form. Substitution reactions can result in derivatives with different functional groups attached to the core structure.

Scientific Research Applications

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of (3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical Variants

- (3aS,4R,7S,7aR)-Isomer : This stereoisomer shares the same molecular formula but differs in the configuration at positions 3a and 7a. X-ray crystallography reveals distinct crystal packing due to altered hydrogen-bonding networks, which may affect solubility and melting points .

- (3aR,4S,7R,7aS)-Isomer : Marketed by Apollo Scientific, this isomer (CAS 14805-29-9) is sold at 99% purity. Its stereochemical divergence impacts reactivity in asymmetric synthesis applications .

Substituent-Modified Derivatives

2,5-Diphenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (Compound 16)

- Molecular Formula: C₁₆H₁₃NO₂

- Molecular Weight : 251.28 g/mol

- Key Features: Introduced phenyl groups at positions 2 and 5 enhance aromatic stacking interactions, increasing thermal stability (melting point >200°C).

Brominated and Fluorinated Derivatives

- (3aR,4R,7S,7aS)-5,6-Dibromo-2-(3-(trifluoromethyl)phenyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Molecular Formula: C₁₆H₁₂Br₂F₃NO₂ Molecular Weight: 467.08 g/mol Key Features: Bromine atoms at positions 5 and 6 and a trifluoromethylphenyl group at position 2 introduce steric bulk and electron-withdrawing effects. Such modifications are leveraged in medicinal chemistry to enhance binding affinity and metabolic stability .

Benzisothiazolyl-Piperazinyl Derivatives

Carbic Anhydride (Related Core Structure)

- Chemical Name: (3aR,4S,7R,7aS)-rel-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione

- CAS : 129-64-6

- Applications : Used as a crosslinking agent in epoxy resins. Unlike the hexahydroisoindole-dione core, this compound lacks the lactam nitrogen, reducing its polarity and altering solubility in organic solvents .

Comparative Data Table

Key Research Findings

- Stereochemical Impact: The (3aR,4R,7S,7aS) configuration optimizes hydrogen-bond donor/acceptor capacity, enhancing crystallinity compared to its (3aS,4R,7S,7aR) isomer .

- Substituent Effects : Phenyl and halogenated groups increase molecular weight by 50–180%, correlating with higher melting points and reduced aqueous solubility .

- Biological Relevance : Benzisothiazolyl-piperazinyl derivatives show promise in targeting CNS disorders, though toxicity profiles require further study .

Biological Activity

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a bicyclic compound that has garnered attention in pharmacological research due to its structural similarities to various biologically active molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 165.19 g/mol

- CAS Number : 14805-29-9

- Appearance : White to almost white powder or crystalline form

- Melting Point : Approximately 152°C

The compound is structurally related to lurasidone, an atypical antipsychotic. Research indicates that it may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The following mechanisms have been proposed:

- Dopamine Receptor Modulation : Similar to lurasidone, it may exhibit antagonistic activity at D2 and D3 dopamine receptors, which could contribute to its antipsychotic effects.

- Serotonin Receptor Interaction : Potential activity at 5-HT receptors (particularly 5-HT2A and 5-HT7) suggests possible implications in mood regulation and anxiety disorders.

Antipsychotic Effects

Studies have shown that compounds related to this compound exhibit antipsychotic properties. For instance:

- Case Study : In a rodent model of schizophrenia, administration of related compounds resulted in reduced hyperactivity and improved cognitive function as measured by the Morris water maze test.

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties:

- Research Findings : In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced apoptosis. This is significant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary studies suggest:

- Absorption : Rapid absorption post-administration.

- Metabolism : Likely metabolized via hepatic pathways.

- Excretion : Primarily excreted through urine.

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| Lurasidone | 367514-24-6 | Antipsychotic | Well-studied; acts on dopamine and serotonin receptors |

| (3aR,4R,7S) | 14805-29-9 | Potential antipsychotic | Less studied; emerging neuroprotective effects |

| Risperidone | 147998-20-2 | Antipsychotic | Known for D2 antagonism; side effects include weight gain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.